molecular formula C14H20ClN3O B8100362 3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride

3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride

Cat. No.: B8100362
M. Wt: 281.78 g/mol
InChI Key: YKPZPZOVFAVRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperidine ring and a quinazolinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: The synthesis may involve a condensation reaction between piperidine and a suitable quinazolinone derivative.

  • Reduction Reaction: Reduction of a precursor compound containing a carbonyl group to form the piperidine ring.

  • Substitution Reaction:

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using reactors and controlled reaction conditions to ensure purity and yield. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Types of Reactions:

  • Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.

  • Reduction: Reduction reactions are employed to reduce double or triple bonds or to convert functional groups.

  • Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Reagents like halides, alkyl halides, and nucleophiles are used in substitution reactions.

Major Products Formed:

  • Oxidation reactions may yield carboxylic acids, aldehydes, or ketones.

  • Reduction reactions can produce alcohols, amines, or alkenes.

  • Substitution reactions can result in the formation of ethers, esters, or amides.

Scientific Research Applications

This compound has various scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating diseases, including its use as a lead compound in drug discovery.

  • Industry: Applied in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism by which 3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to biological responses. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Quinazolinone derivatives

  • Other piperidinylmethyl compounds

Uniqueness: 3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to similar compounds. Its combination of the piperidine ring and quinazolinone moiety provides a unique scaffold for further chemical modifications and applications.

Properties

IUPAC Name

3-(piperidin-4-ylmethyl)-1,4-dihydroquinazolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.ClH/c18-14-16-13-4-2-1-3-12(13)10-17(14)9-11-5-7-15-8-6-11;/h1-4,11,15H,5-10H2,(H,16,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPZPZOVFAVRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2CC3=CC=CC=C3NC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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